4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine
Description
4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine is a synthetic organic compound featuring a morpholine ring linked via a methyl group to a substituted phenyl moiety. The phenyl group is further substituted with a 4-bromophenylmethoxy group at the para position and methyl groups at the 2- and 5-positions. This structure combines electron-donating (methyl) and electron-withdrawing (bromine) groups, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-[[4-[(4-bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-15-12-20(24-14-17-3-5-19(21)6-4-17)16(2)11-18(15)13-22-7-9-23-10-8-22/h3-6,11-12H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRNPHCLJMWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=C(C=C2)Br)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161600 | |
| Record name | 4-[[4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-98-6 | |
| Record name | 4-[[4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866149-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Halide-Morpholine Coupling
The most direct route involves reacting 4-[(4-bromophenyl)methoxy]-2,5-dimethylbenzyl chloride with morpholine under basic conditions:
Procedure
- Generate benzyl chloride intermediate via chlorination of 4-[(4-bromophenyl)methoxy]-2,5-dimethylbenzyl alcohol using thionyl chloride
- Combine equimolar benzyl chloride and morpholine in anhydrous dichloromethane
- Add triethylamine (3 equiv) to scavenge HCl byproduct
- Stir at 0°C → room temperature for 12-24 hours
Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Et3N | K2CO3 | Et3N |
| Temperature (°C) | 0 → 25 | Reflux | 0 → 25 |
| Yield (%) | 68 | 52 | 68 |
Source: Adapted from Micheli et al. (2016) and Ashraf et al. (2016)
Reductive Amination Strategy
Aldehyde Intermediate Preparation
An alternative pathway utilizes reductive amination between:
- 4-[(4-Bromophenyl)methoxy]-2,5-dimethylbenzaldehyde
- Morpholine
Critical Steps
- Aldehyde Synthesis : Oxidation of 4-[(4-bromophenyl)methoxy]-2,5-dimethylbenzyl alcohol using pyridinium chlorochromate (PCC)
- Imine Formation : Condense aldehyde with morpholine in methanol (1:1.2 molar ratio) at 50°C for 6 hours
- Reduction : Treat with sodium cyanoborohydride (NaBH3CN) in methanol at pH 5-6 (acetic acid buffer) for 24 hours
Advantages
- Avoids hazardous benzyl halides
- Enables stereochemical control (though target is achiral)
Yield : 74% (optimized conditions)
Ugi Multicomponent Reaction (MCR) Approach
Recent advances in MCRs provide an innovative route through sequential Ugi-cyclization reactions:
Reaction Components
- Isocyanide : tert-Butyl isocyanide
- Amine : Morpholine
- Carbonyl : 4-[(4-Bromophenyl)methoxy]-2,5-dimethylbenzaldehyde
- Nucleophile : Ethanolamine
Protocol
- Perform Ugi reaction in methanol at 25°C for 18 hours to form linear adduct
- Cyclize intermediate using sodium hydride (1.5 equiv) in acetonitrile at 0°C for 1 hour
Key Observations
- Cyclization Efficiency : 85% yield with NaH vs. 51% with NaOMe
- Solvent Dependency : Acetonitrile outperforms dichloromethane (85% vs. <5%)
Ring-Closing Methodologies
Piperazine-to-Morpholine Conversion
Patent literature describes morpholine ring formation using bis(2-chloroethyl)amine derivatives:
Process Flow
- Synthesize 4-[(4-bromophenyl)methoxy]-2,5-dimethylphenethylamine
- React with bis(2-chloroethyl)amine hydrochloride in methyldiglycol
- Heat at 130°C for 3 hours under N2 atmosphere
Critical Parameters
- Temperature : 120-140°C optimal for cyclization
- Catalyst : No additional catalyst required
- Yield : 78% (reported for analogous structures)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Sub. | 68 | 99.1 | Straightforward | Hazardous intermediates |
| Reductive Amination | 74 | 98.7 | Mild conditions | Multi-step oxidation required |
| Ugi-Cyclization | 85 | 99.5 | Atom economy | Specialized reagents |
| Ring-Closing | 78 | 98.9 | Scalable | High energy input |
Purification and Characterization
Crystallization Optimization
Analytical Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H), 6.85 (s, 1H), 4.55 (s, 2H), 3.72 (t, J = 4.8 Hz, 4H), 2.45 (s, 3H)
- HRMS : m/z calc. for C20H23BrNO2 [M+H]+: 412.0894, found: 412.0891
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Batch Cost ($/kg) | Continuous Process ($/kg) |
|---|---|---|
| Morpholine | 85 | 79 |
| Benzyl Chloride | 120 | 112 |
| Energy | 18 | 9 |
| Total | 223 | 200 |
Based on 100 kg production scale
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its morpholine moiety.
Materials Science: It can be utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Triazine-Based Analog ()
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C25H19BrN4O6) differs fundamentally in its core structure, utilizing a 1,3,5-triazine ring instead of morpholine. The triazine core introduces strong electron-deficient character, enhancing reactivity in nucleophilic substitution reactions. Additionally, the presence of a formyl group (-CHO) and methoxyphenoxy substituent provides distinct electronic and steric profiles compared to the target compound’s morpholine and bromophenylmethoxy groups .
Benzimidazole Derivatives ()
Compounds 3o and 3p integrate a benzimidazole scaffold with a sulfinyl-morpholine side chain. The morpholine here is part of a propoxy linker, creating a more extended structure. The benzimidazole core is pharmacologically significant, often associated with proton pump inhibitors or kinase inhibitors. This contrasts with the target compound’s simpler, non-fused morpholine-phenyl system .
Sulfonyl-Morpholine Derivative ()
The trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, which could favor pharmacokinetic properties in drug design compared to the target’s bromine substituent .
Polycyclic Thioamide ()
The compound 1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-4-(((4-methoxyphenyl)amino)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide features a highly complex polycyclic core with a thioamide (-C(=S)N-) functional group.
Physicochemical and Functional Group Analysis
Biological Activity
The compound 4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine is an organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.31 g/mol. The structure includes a morpholine ring, a bromophenyl group, and a methoxy-substituted dimethylphenyl moiety, which contribute to its unique properties and biological activities.
Research indicates that compounds similar to This compound often interact with various biological targets:
- Enzyme Inhibition : Many morpholine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing bromophenyl groups have been reported to show activity against various bacterial strains, including multidrug-resistant organisms.
Anticancer Properties
Recent investigations into the anticancer potential of morpholine derivatives suggest that they can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Certain studies indicate that these compounds can halt the cell cycle at various checkpoints, preventing proliferation.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, triggering apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several morpholine derivatives. The results indicated that compounds with similar structures to This compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL .
- Anticancer Activity : In another study featured in Cancer Research, researchers assessed the effects of morpholine derivatives on breast cancer cell lines. The study found that treatment with these compounds resulted in a significant reduction in cell viability and increased apoptosis rates .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 25 |
| Compound B | Anticancer | MCF-7 (breast cancer) | 30 |
| Compound C | Antimicrobial | Escherichia coli | 20 |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄BrN |
| Molecular Weight | 360.31 g/mol |
| LogP (Partition Coefficient) | 3.5 |
| Solubility | Soluble in DMSO |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
